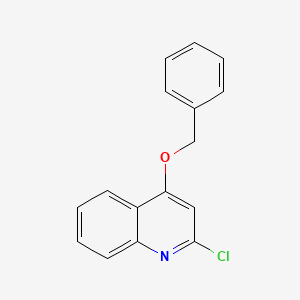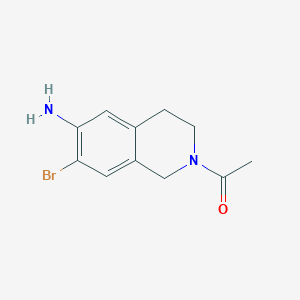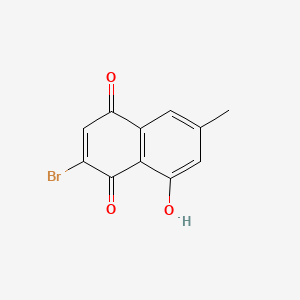![molecular formula C15H27NOSi B11850959 Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- CAS No. 194869-04-0](/img/structure/B11850959.png)
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Triisopropylsilyl)oxy)aniline is an organic compound that features a triisopropylsilyl (TIPS) group attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the TIPS group provides steric protection and can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triisopropylsilyl)oxy)aniline typically involves the protection of aniline with a triisopropylsilyl group. One common method is the reaction of aniline with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-((Triisopropylsilyl)oxy)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
2-((Triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The TIPS group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce the corresponding amine.
科学的研究の応用
2-((Triisopropylsilyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Triisopropylsilyl)oxy)aniline depends on the specific reactions it undergoes. The TIPS group provides steric protection, which can influence the reactivity of the aniline moiety. In substitution reactions, the TIPS group can be selectively removed to reveal the reactive aniline group, which can then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
2-((Trimethylsilyl)oxy)aniline: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)aniline: Features a tert-butyldimethylsilyl group, providing different steric and electronic properties.
Uniqueness
2-((Triisopropylsilyl)oxy)aniline is unique due to the bulkiness of the triisopropylsilyl group, which provides significant steric protection. This can influence the compound’s reactivity and stability, making it useful in specific synthetic applications where such protection is desired.
特性
CAS番号 |
194869-04-0 |
|---|---|
分子式 |
C15H27NOSi |
分子量 |
265.47 g/mol |
IUPAC名 |
2-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,16H2,1-6H3 |
InChIキー |
POMRKYHXCJILKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


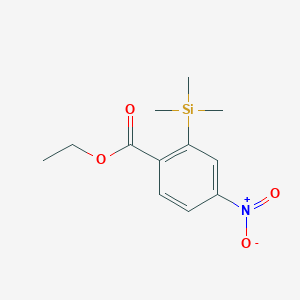
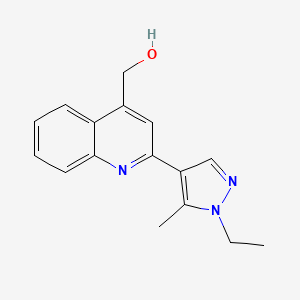
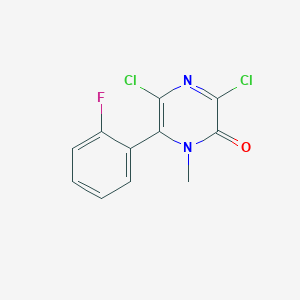
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)

![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
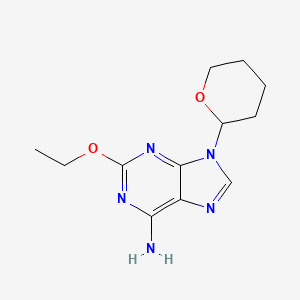
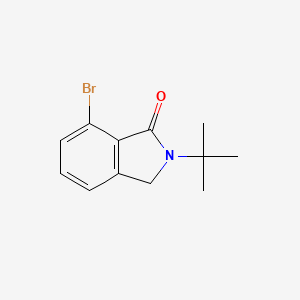

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
